molecular formula C41H30O26 B1215266 Tellimagrandin II CAS No. 58970-75-5

Tellimagrandin II

Cat. No.: B1215266
CAS No.: 58970-75-5
M. Wt: 938.7 g/mol
InChI Key: JCGHAEBIBSEQAD-UHFFFAOYSA-N
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Description

Tellimagrandin II is a type of ellagitannin, a class of hydrolyzable tannins. It is the first of the ellagitannins formed from 1,2,3,4,6-pentagalloyl-glucose. This compound can be found in plants such as Geum japonicum and Syzygium aromaticum (clove) . This compound is known for its various biological activities, including anti-herpesvirus properties .

Preparation Methods

Tellimagrandin II is formed by the oxidation of pentagalloyl glucose in Tellima grandiflora by the enzyme pentagalloylglucose: O (2) oxidoreductase, a laccase-type phenol oxidase . This compound can also be extracted from the shells of Trapa bispinosa . Industrial production methods typically involve the extraction and purification of the compound from natural sources, followed by various chromatographic techniques to isolate the pure compound.

Chemical Reactions Analysis

Tellimagrandin II undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like laccase and various hydrolytic enzymes. The major products formed from these reactions include gallic acid, glucose derivatives, and dimerized compounds like cornusiin E .

Scientific Research Applications

Tellimagrandin II has a wide range of scientific research applications:

Comparison with Similar Compounds

Tellimagrandin II is similar to other ellagitannins such as punicafolin and nupharin A, but it is unique in that the hexahydroxydiphenoyl group is not attached to the same hydroxyl groups in the glucose molecule . Other similar compounds include:

Tellimagrandin II stands out due to its specific biological activities and unique structural features.

Biological Activity

Tellimagrandin II (TGII) is a polyphenolic compound extracted from the shells of Trapa bispinosa, a plant known for its medicinal properties. This article synthesizes current research findings regarding the biological activities of TGII, focusing on its antibacterial and anti-inflammatory effects, as well as its potential therapeutic applications.

Antibacterial Activity

Mechanism Against MRSA

This compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that TGII has a minimum inhibitory concentration (MIC) of 128 μg/mL against MRSA, demonstrating its potential as an effective antimicrobial agent. Notably, TGII not only inhibits bacterial growth but also enhances the efficacy of conventional antibiotics when used in combination therapy. This synergy allows for reduced dosages of antibiotics, potentially mitigating the issue of antibiotic resistance .

Cell Wall Disruption

The antibacterial mechanism of TGII involves the disruption of the bacterial cell wall. Transmission electron microscopy (TEM) studies revealed that TGII treatment leads to significant morphological changes in MRSA, including cell wall integrity loss and cytoplasmic content leakage. These observations suggest that TGII could serve as a valuable adjunct in treating infections caused by resistant strains of bacteria .

Anti-inflammatory Activity

Effects on Macrophages

In addition to its antibacterial properties, TGII has been shown to possess anti-inflammatory effects. A study involving murine macrophage cell lines and human monocyte-derived macrophages demonstrated that TGII significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production. The compound effectively reduces the expression levels of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2), which are crucial mediators in inflammatory responses .

Regulatory Pathways

TGII's anti-inflammatory mechanism appears to involve the inhibition of key signaling pathways. Specifically, it reduces the phosphorylation of p65 and c-jun, which are components of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By blocking these pathways, TGII may offer therapeutic benefits in conditions characterized by excessive inflammation, such as sepsis .

Summary of Biological Activities

Activity Effect Mechanism
AntibacterialInhibits MRSA growthDisrupts cell wall integrity; synergistic with antibiotics
Anti-inflammatoryReduces NO and PGE2 productionInhibits NOS2 and COX-2; blocks NF-κB signaling

Case Studies and Research Findings

  • Antibacterial Efficacy Against MRSA :
    • A study demonstrated that TGII effectively inhibited MRSA with an MIC of 128 μg/mL and enhanced the activity of oxacillin when combined with low doses .
    • TEM images confirmed structural damage to MRSA after TGII treatment, indicating its bactericidal properties.
  • Inflammation Modulation in Macrophages :
    • Research showed that TGII reduced LPS-induced inflammatory mediators in macrophages, suggesting its potential role in managing inflammatory diseases .
    • The study highlighted significant reductions in NOS2 and COX-2 expression following TGII treatment.
  • Potential Therapeutic Applications :
    • Given its dual action as an antibacterial and anti-inflammatory agent, TGII may be explored further for therapeutic applications in treating infections and inflammatory conditions.

Properties

IUPAC Name

[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGHAEBIBSEQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H30O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002061
Record name Tellimagrandin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

938.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81571-72-4, 58970-75-5
Record name Tellimagrandin II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81571-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eugeniin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058970755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tellimagrandin II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081571724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tellimagrandin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tellimagrandin II
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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